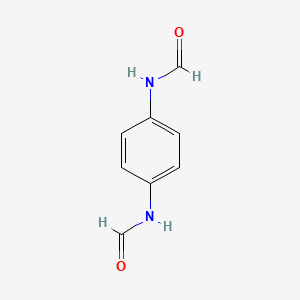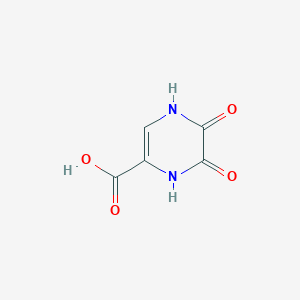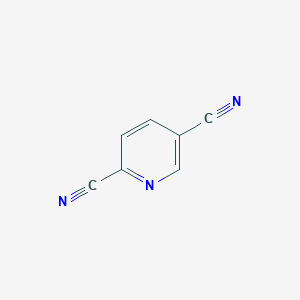
2,5-Diciano piridina
Descripción general
Descripción
Pyridine-2,5-dicarbonitrile is a heterocyclic organic compound characterized by a pyridine ring substituted with two cyano groups at the 2 and 5 positions. This compound is of significant interest due to its versatile applications in organic synthesis, materials science, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Pyridine-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mecanismo De Acción
Target of Action
Pyridine-2,5-dicarbonitrile is a compound that has gained significant attention in the field of materials chemistry . It is primarily used in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . The primary targets of Pyridine-2,5-dicarbonitrile are the electron-transporting organic semiconductors in these devices .
Mode of Action
Pyridine-2,5-dicarbonitrile interacts with its targets by facilitating efficient intramolecular charge transfer (ICT) from the donor to the acceptor . This interaction results in non-structured emission peaks in the visible region, which are attributed to ICT emission .
Biochemical Pathways
The action of Pyridine-2,5-dicarbonitrile affects the pathways related to electron transport in OLEDs . The compound’s interaction with its targets leads to changes in the photoluminescence spectra of the solutions of the compounds . The photoluminescence intensities of the solutions of the compounds are enhanced after deoxygenation, indicating thermally activated delayed fluorescence (TADF) .
Pharmacokinetics
Cyclic voltammetry measurements indicate good hole-blocking and electron-injecting properties due to their high ionization potentials .
Result of Action
The action of Pyridine-2,5-dicarbonitrile at the molecular and cellular level results in changes in the photophysical properties of the compounds . These changes include efficient intramolecular charge transfer, enhanced photoluminescence intensities, and the exhibition of TADF .
Action Environment
The action, efficacy, and stability of Pyridine-2,5-dicarbonitrile are influenced by environmental factors. For instance, the photoluminescence quantum yields and TADF properties of the compounds are sensitive to the medium . Additionally, the compound’s electron-transporting properties are revealed through photoelectron spectroscopy and time-of-flight measurements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-2,5-dicarbonitrile can be synthesized through various methods. One common approach involves the cyanation of 2,5-dibromopyridine using copper cyanide in N,N-dimethylformamide at elevated temperatures (120°C) for several hours . Another method includes the use of magnetically recoverable catalysts in multicomponent reactions, which offer an environmentally friendly and efficient route to pyridine derivatives .
Industrial Production Methods: Industrial production of pyridine-2,5-dicarbonitrile typically involves large-scale cyanation reactions using metal cyanides as catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and materials science.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2,5-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Copper Cyanide: Used in cyanation reactions.
Lithium Aluminum Hydride: Employed in reduction reactions.
Diethylamine: Acts as a catalyst in multicomponent reactions.
Major Products Formed:
Aminopyridines: Formed through reduction of cyano groups.
Fused Heterocycles: Resulting from cyclization reactions.
Comparación Con Compuestos Similares
Pyridine-2,5-dicarbonitrile can be compared with other pyridine derivatives, such as:
Pyridine-3,5-dicarbonitrile: Similar in structure but with cyano groups at the 3 and 5 positions, used in materials science and medicinal chemistry.
Pyridine-2,6-dicarbonitrile: Another closely related compound with cyano groups at the 2 and 6 positions, known for its applications in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: Pyridine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photophysical properties, making it particularly valuable in the development of advanced materials and pharmaceuticals.
Propiedades
IUPAC Name |
pyridine-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPFSCDWSLLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482843 | |
| Record name | 2,5-Dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20730-07-8 | |
| Record name | 2,5-Dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



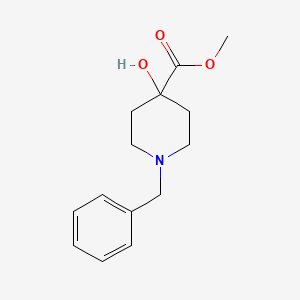


![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)
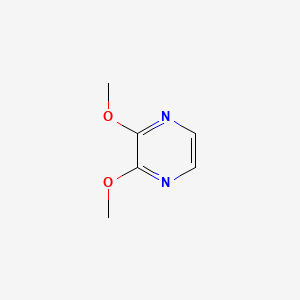


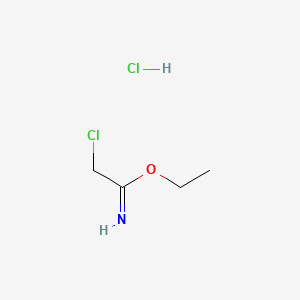
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)


